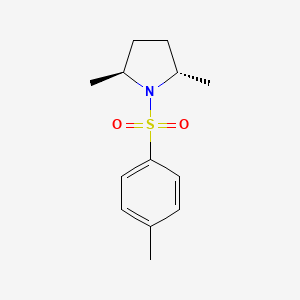
di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate is a chemical compound that features a cyclohexene ring substituted with two tert-butyl carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of a cyclohexene derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process would involve techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarboxylate, while reduction could produce di-tert-butyl ((1S,2S)-cyclohexane-1,2-diyl)dicarbamate.
Applications De Recherche Scientifique
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups from unwanted reactions, allowing for selective modifications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl ((1S,2S)-cyclopentane-1,2-diyl)dicarbamate: Similar structure but with a cyclopentane ring instead of a cyclohexene ring.
Di-tert-butyl ethane-1,2-diyldicarbamate: Features an ethane backbone instead of a cyclohexene ring.
Di-tert-butyl butane-1,4-diyldicarbamate: Contains a butane backbone with carbamate groups at positions 1 and 4.
Uniqueness
Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its cyclohexene ring, which provides rigidity and specific steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where selective protection and modification of functional groups are required.
Propriétés
IUPAC Name |
tert-butyl N-[(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-8,11-12H,9-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBVWOZAKKWMOG-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8258093.png)
![(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid](/img/structure/B8258100.png)
![tert-butyl N-[(2S)-5-[tert-butyl(diphenyl)silyl]oxy-1-hydroxypentan-2-yl]carbamate](/img/structure/B8258113.png)





![N,N'-[(1R)-4-Cyclohexene-1beta,2alpha-diyl]bis(carbamic acid tert-butyl) ester](/img/structure/B8258167.png)
![tert-butyl N-[(1R)-2-hydroxycyclopentyl]carbamate](/img/structure/B8258175.png)



